molecular formula C22H27N3O5S B1226314 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide

Cat. No.: B1226314
M. Wt: 445.5 g/mol
InChI Key: LKZBZSWEFWYORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide is an amino acid amide.

Scientific Research Applications

Antibacterial and Antifungal Agents

Research has shown that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonyl-1-piperazinyl]acetamide have significant potential as antibacterial and antifungal agents. One compound in particular, 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, exhibited notable antimicrobial potential with a low percentage of hemolytic activity, suggesting its suitability for therapeutic applications in combating microbial infections (Abbasi et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Several studies have focused on the enzyme inhibitory capabilities of these compounds, particularly against α-glucosidase and acetylcholinesterase, enzymes relevant in the treatment of diabetes and neurodegenerative diseases. Most compounds demonstrated substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase, indicating their potential as therapeutic agents for conditions like Type-2 diabetes (Abbasi et al., 2019).

Lipoxygenase Inhibition for Inflammatory Diseases

Certain synthesized sulfonamides bearing a 1,4-benzodioxin ring have shown suitable antibacterial potential and inhibitory activity against the Lipoxygenase enzyme. This suggests their use as therapeutic agents for inflammatory ailments, offering a foundation for the introduction of new drug candidates for the treatment of such diseases (Abbasi et al., 2017).

Potential in Positron Emission Tomography (PET) Imaging

Research has also explored the utility of these compounds in medical imaging, particularly in PET. One study synthesized and evaluated a compound for its potential as a PET ligand for investigating central neurokinin(1) (NK1) receptors. This compound showed promise for in vivo visualization of NK1 receptors, which could be valuable in neuroscientific research and diagnosis (Van der Mey et al., 2005).

Properties

Molecular Formula

C22H27N3O5S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]acetamide

InChI

InChI=1S/C22H27N3O5S/c1-16-3-4-17(2)21(13-16)31(27,28)25-9-7-24(8-10-25)15-22(26)23-18-5-6-19-20(14-18)30-12-11-29-19/h3-6,13-14H,7-12,15H2,1-2H3,(H,23,26)

InChI Key

LKZBZSWEFWYORE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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